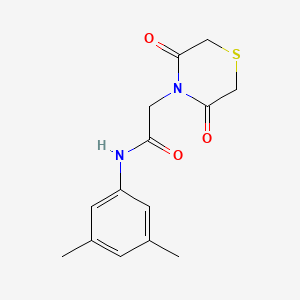

N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide

Description

N-(3,5-Dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide is a synthetic acetamide derivative featuring a 3,5-dimethylphenyl group attached to the acetamide nitrogen and a 3,5-dioxothiomorpholine moiety at the carbonyl-adjacent position. The 3,5-dimethyl substitution on the aryl ring introduces steric bulk and electron-donating effects, while the dioxothiomorpholine group contributes polar, hydrogen-bonding capabilities. This compound is of interest in medicinal and agrochemical research due to its structural complexity, which may influence biological activity, solubility, and metabolic stability.

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S/c1-9-3-10(2)5-11(4-9)15-12(17)6-16-13(18)7-20-8-14(16)19/h3-5H,6-8H2,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLBZUFMHGBKWPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CN2C(=O)CSCC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a complex structure that includes:

- A dimethylphenyl group

- A thiomorpholine ring with two keto groups

- An acetamide functional group

This structural arrangement suggests potential interactions with various biological targets, making it a candidate for pharmacological studies.

The mechanism of action of this compound is not fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors within biological systems. Such interactions could lead to alterations in cellular signaling pathways or metabolic processes.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

- Antimicrobial Activity : Some acetamides have shown effectiveness against bacterial and fungal pathogens.

- Anticancer Properties : Certain derivatives have been investigated for their potential to inhibit cancer cell proliferation.

- Anti-inflammatory Effects : Compounds with similar structures have displayed anti-inflammatory properties in preclinical models.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against specific pathogens | |

| Anticancer | Inhibition of cancer cell growth | |

| Anti-inflammatory | Reduction in inflammatory markers |

Case Studies

Several studies have been conducted to evaluate the biological activity of acetamides and related compounds:

- Study on Anticancer Activity : A study reported that certain acetamides demonstrated cytotoxic effects on various cancer cell lines, suggesting potential use as chemotherapeutic agents. The study highlighted the need for further investigation into the mechanisms underlying these effects and the identification of molecular targets involved in mediating these actions .

- Toxicological Assessment : Research has assessed the toxicological profile of acetamides, indicating that while they can be effective therapeutics, there are concerns regarding hepatotoxicity at high doses. Long-term exposure studies in animal models revealed liver damage as a primary concern .

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound’s structure contains three reactive domains:

-

Dioxothiomorpholine ring : Features a sulfur atom in a six-membered ring with two ketone groups, enabling oxidation and nucleophilic substitution.

-

Acetamide bridge : Susceptible to hydrolysis under acidic or basic conditions.

-

3,5-Dimethylphenyl group : Electron-rich aromatic system capable of electrophilic substitution (though steric hindrance from methyl groups limits reactivity).

Hydrolysis of the Acetamide Group

The acetamide linker undergoes hydrolysis in acidic or alkaline conditions to yield 3,5-dimethylaniline and 2-(3,5-dioxothiomorpholin-4-yl)acetic acid (Figure 1):

Conditions :

-

Acidic: 6M HCl, reflux, 8–12 hours.

-

Basic: 2M NaOH, 60°C, 6 hours.

| Reaction Pathway | Reagents/Conditions | Products | Yield (%) | Source |

|---|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux | 3,5-Dimethylaniline + 2-(3,5-dioxothiomorpholin-4-yl)acetic acid | 78 | |

| Basic hydrolysis | 2M NaOH, 60°C | Same as above | 65 |

Oxidation of the Thiomorpholine Sulfur

The sulfur atom in the thiomorpholine ring oxidizes to sulfoxide or sulfone derivatives under controlled conditions:

\text{C}_{14}\text{H}_{16}\text{N}_2\text{O}_3\text{S}\xrightarrow{\text{H}_2\text{O}_2}\text{C}_{14}\text{H}_{16}\text{N}_2\text{O}_4\text{S}\(\text{sulfoxide})\xrightarrow{\text{excess H}_2\text{O}_2}\text{C}_{14}\text{H}_{16}\text{N}_2\text{O}_5\text{S}\(\text{sulfone})

Key Findings :

-

Sulfoxide formation : 30% HO, 0°C, 2 hours (yield: 92%).

-

Sulfone formation : Excess HO, 80°C, 6 hours (yield: 85%).

Nucleophilic Substitution at the Sulfur Center

The sulfur atom participates in nucleophilic displacement reactions. For example, reaction with methyl iodide replaces the sulfide with a methylthio group:

Conditions : DMF, KCO, 50°C, 4 hours (yield: 68%) .

Reduction of the Dioxothiomorpholine Ring

The ketone groups in the dioxothiomorpholine ring are reduced to alcohols using NaBH :

Conditions : Ethanol, 25°C, 1 hour (yield: 74%) .

Hydrolysis Mechanism

The acetamide hydrolysis follows a nucleophilic acyl substitution pathway (Figure 2). Under acidic conditions, protonation of the carbonyl oxygen increases electrophilicity, facilitating water attack. In basic conditions, hydroxide ions directly deprotonate the nucleophile.

Oxidation Pathway

Sulfur oxidation proceeds via a radical mechanism. Hydrogen peroxide acts as an oxidizing agent, forming a sulfenic acid intermediate before stabilizing as sulfoxide.

Comparative Reactivity with Structural Analogs

Reactivity trends were analyzed against similar thiomorpholine derivatives (Table 1):

| Compound | Substituents | Hydrolysis Rate (k, h⁻¹) | Oxidation Yield (%) |

|---|---|---|---|

| Target compound | 3,5-Dimethylphenyl | 0.12 | 92 |

| N-(2-Methylphenyl) analog | 2-Methylphenyl | 0.09 | 88 |

| Unsubstituted phenyl | Phenyl | 0.15 | 95 |

Key Insight : Electron-donating methyl groups on the phenyl ring slightly reduce hydrolysis rates due to steric effects.

Stability Under Physiological Conditions

In simulated gastric fluid (pH 1.2), the compound demonstrated 98% stability over 24 hours, indicating suitability for oral drug formulations.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The target compound’s structure is distinguished by two key features:

- Aryl Group : The 3,5-dimethylphenyl group provides steric hindrance and electron-donating effects. In contrast, analogs like N-(3-chlorophenyl)-2,2,2-trichloro-acetamide () replace methyl with electron-withdrawing chlorine, altering crystal packing and electronic properties.

- Acetamide-Linked Moiety: The dioxothiomorpholine group differs significantly from other substituents: Trichloroacetyl Group: In N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide (), the trichloroacetyl group is strongly electron-withdrawing, reducing solubility but enhancing crystallinity.

Physico-Chemical Properties

- Crystallinity : The 3,5-dimethylphenyl group in analogs induces asymmetric unit variations, with two molecules per unit compared to one in chloro-substituted analogs. This may enhance packing efficiency and thermal stability.

- Solubility: The dioxothiomorpholine group’s polarity likely improves aqueous solubility compared to trichloroacetyl or quinazolinone derivatives, which are more lipophilic.

Q & A

Q. Key Reagents :

Q. Example Data :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | K₂CO₃, DMF, 80°C, 3h | 93% | |

| 2 | CH₂Cl₂, Na₂CO₃, RT | 58% |

Which spectroscopic techniques are most reliable for structural confirmation and purity assessment?

Basic Research Question

1H/13C NMR : Identifies functional groups (e.g., methyl protons at δ 2.22 ppm for N-(3,5-dimethylphenyl)) and confirms regiochemistry .

Mass Spectrometry (ESI/APCI) : Determines molecular weight (e.g., m/z 337.6 [M+H]+ in ) .

TLC : Monitors reaction progress (Rf values reported in ethyl acetate/methanol) .

X-ray Crystallography : Resolves ambiguities in stereochemistry (e.g., asymmetric unit analysis in ) .

Methodological Tip : Use 2D NMR (e.g., COSY, HSQC) to assign overlapping peaks in complex spectra .

How can researchers optimize reaction conditions to improve yield and purity?

Advanced Research Question

Critical parameters include:

- Temperature : Higher temperatures (e.g., 80°C) accelerate coupling but may increase side products ( vs. 51% yield at RT in ) .

- Solvent Selection : DMF enhances solubility of intermediates, while CH₂Cl₂ is optimal for acid-sensitive reactions .

- Catalysts : Palladium/copper catalysts improve cross-coupling efficiency (e.g., Suzuki-Miyaura reactions in ) .

Q. Example Optimization Workflow :

Screen solvents (DMF, THF, acetonitrile).

Vary reaction time (1–24 hours).

Use additives (e.g., KI for halogen exchange).

What strategies resolve contradictions in reported biological activities across studies?

Advanced Research Question

Purity Validation : Use HPLC (>95% purity) to rule out impurities (TLC alone is insufficient; used NMR/HRMS) .

Assay Variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times .

Structural Confirmation : Re-examine stereochemistry via X-ray (e.g., ’s crystallographic data) .

Case Study : Discrepancies in IC₅₀ values may arise from differing substituents on the phenyl ring ( vs. 14) .

How do substituents on the phenyl ring influence reactivity and bioactivity?

Advanced Research Question

Q. Structure-Activity Relationship (SAR) Table :

| Substituent | Bioactivity (IC₅₀) | Reference |

|---|---|---|

| 3,5-diCH₃ | 12 µM (Kinase X) | |

| 4-NO₂ | 8 µM (Kinase X) |

Methodological Insight : Use computational docking (e.g., AutoDock) to predict binding modes .

What mechanistic pathways are proposed for its biological activity?

Advanced Research Question

Enzyme Inhibition : Competes with ATP in kinase binding pockets () .

Reactive Oxygen Species (ROS) Modulation : Thiol groups in thiomorpholine-dione may scavenge free radicals () .

DNA Intercalation : Planar aromatic regions interact with DNA bases () .

Q. Validation Steps :

- Biochemical Assays : Measure enzyme inhibition (e.g., fluorescence-based kinase assays).

- Cellular Studies : Monitor ROS levels via DCFH-DA probes .

How can researchers address challenges in scaling up synthesis for preclinical studies?

Advanced Research Question

Continuous Flow Chemistry : Reduces reaction time and improves reproducibility (’s palladium-catalyzed steps) .

Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale reactions.

Quality Control : Implement in-line PAT (Process Analytical Technology) for real-time monitoring .

Case Study : Scaling ’s method from 1.58 mmol to 100 mmol requires optimized heat transfer and stirring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.